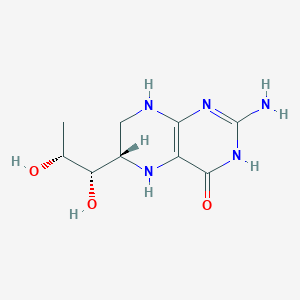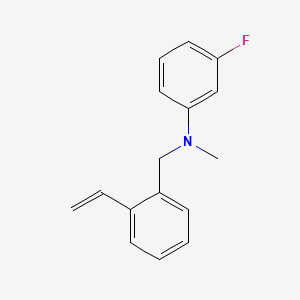
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C16H16FN. It is a derivative of aniline, where the aniline nitrogen is substituted with a methyl group and a 2-vinylbenzyl group, and the benzene ring is substituted with a fluorine atom at the 3-position .
Preparation Methods
The synthesis of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, N-methylamine, and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of 3-fluoroaniline with N-methylamine to form N-methyl-3-fluoroaniline.
Chemical Reactions Analysis
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or other reduced derivatives.
Scientific Research Applications
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline can be compared with other similar compounds, such as:
3-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the aniline ring.
N-Methyl-N-(2-vinylbenzyl)aniline: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
N-Methyl-N-(2-vinylphenyl)aniline: Similar structure but with different substitution patterns on the benzene ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H16FN |
|---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
N-[(2-ethenylphenyl)methyl]-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C16H16FN/c1-3-13-7-4-5-8-14(13)12-18(2)16-10-6-9-15(17)11-16/h3-11H,1,12H2,2H3 |
InChI Key |
BFYCZLCGHPDCPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1C=C)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

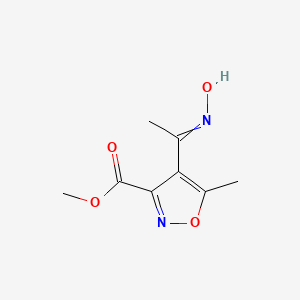
![2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14116444.png)

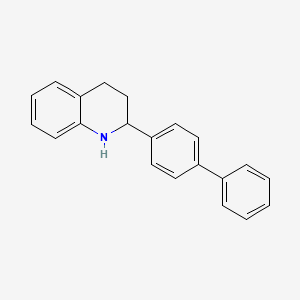
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14116455.png)
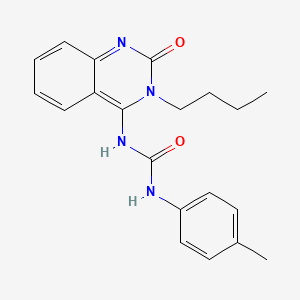
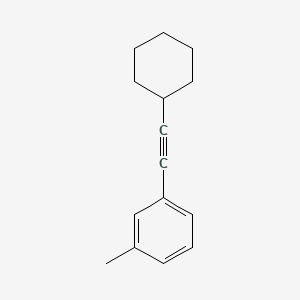
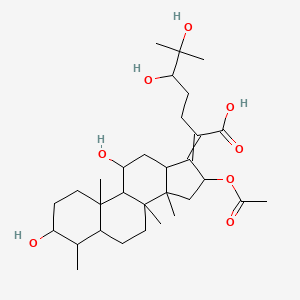

![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
